An In-depth Technical Guide to 4-Methylbenzyl Phenyl Sulfide: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Methylbenzyl Phenyl Sulfide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylbenzyl phenyl sulfide, a thioether containing both a benzyl and a phenyl moiety, is a molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structural features provide a versatile scaffold for the development of new chemical entities with potential therapeutic applications. This technical guide offers a comprehensive overview of the physical and chemical properties of 4-Methylbenzyl phenyl sulfide, detailed synthetic protocols, and an exploration of its relevance in the field of drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their scientific endeavors.
Core Molecular Attributes
4-Methylbenzyl phenyl sulfide, also known as 1-methyl-4-(phenylsulfanylmethyl)benzene, possesses a well-defined molecular architecture that dictates its physical and chemical behavior.
| Property | Value | Source |
| CAS Number | 5023-65-4 | [1] |
| Molecular Formula | C₁₄H₁₄S | [2] |
| Molecular Weight | 214.33 g/mol | [3] |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=CC=CC=C2 | [2] |
| InChI | InChI=1S/C14H14S/c1-12-7-9-13(10-8-12)11-15-14-5-3-2-4-6-14/h2-10H,11H2,1H3 | [2] |
| Predicted XlogP | 4.3 | [2] |
Physicochemical Properties
Understanding the physical properties of 4-Methylbenzyl phenyl sulfide is paramount for its handling, purification, and application in various experimental settings.
| Property | Value | Source |
| Physical State | White solid | [4] |
| Melting Point | 64-66 °C | [4] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | [5] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 4-Methylbenzyl phenyl sulfide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 7.28 – 7.20 (m, 2H), 7.20 – 7.14 (m, 2H), 7.14 – 7.06 (m, 3H), 7.01 (d, J = 7.9 Hz, 2H), 4.01 (s, 2H), 2.24 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 136.9, 136.7, 134.3, 129.6, 129.2, 128.8, 128.7, 126.2, 38.7, 21.1.
Synthesis of 4-Methylbenzyl Phenyl Sulfide
The synthesis of 4-Methylbenzyl phenyl sulfide can be efficiently achieved through a nucleophilic substitution reaction between a 4-methylbenzyl halide and thiophenol. The following protocol provides a detailed, step-by-step methodology.
Experimental Protocol: Nucleophilic Substitution
Materials:
-
4-Methylbenzyl chloride (or bromide)
-
Thiophenol
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
A suitable solvent (e.g., ethanol, acetone, or a biphasic system)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in the chosen solvent.
-
Base Addition: Add the base to the solution and stir until it has completely dissolved, forming the thiophenolate salt.
-
Substrate Addition: Slowly add 4-methylbenzyl chloride (or bromide) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 4-Methylbenzyl phenyl sulfide.
Chemical Reactivity
The chemical reactivity of 4-Methylbenzyl phenyl sulfide is primarily centered around the sulfur atom, which can undergo oxidation and alkylation reactions.
Oxidation
The sulfur atom in 4-Methylbenzyl phenyl sulfide can be selectively oxidized to the corresponding sulfoxide and sulfone. The choice of oxidizing agent and reaction conditions determines the final product.
-
To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in the presence of a catalyst can be used to selectively form 4-methylbenzyl phenyl sulfoxide.[6][7]
-
To Sulfone: Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or electrochemical methods, can fully oxidize the sulfide to 4-methylbenzyl phenyl sulfone.[8][9]
Caption: Oxidation pathway of 4-Methylbenzyl phenyl sulfide.
Alkylation
The lone pair of electrons on the sulfur atom makes it nucleophilic, allowing it to react with alkylating agents to form sulfonium salts. This reaction is a common transformation for sulfides.
Applications in Drug Development
The benzyl phenyl sulfide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Antibacterial Activity
Several studies have highlighted the potential of benzyl phenyl sulfide derivatives as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The mechanism of action is believed to involve the disruption of the bacterial cell membrane.[10]
Structure-Activity Relationship (SAR) Insights:
-
The presence of specific substituents on both the benzyl and phenyl rings significantly influences the antibacterial potency.
-
For instance, derivatives of 4-nitrobenzyl phenyl sulfide have shown notable antimicrobial activity.[11]
-
The combination of a 4-nitrobenzyl group and a 4-chlorophenyl group has been identified as being important for strong and broad-spectrum inhibitory effects.[11]
The structural framework of 4-Methylbenzyl phenyl sulfide serves as a valuable starting point for the design and synthesis of novel antibacterial agents. By systematically modifying the substituents on the aromatic rings, it is possible to optimize the compound's efficacy and selectivity.
Caption: Structure-Activity Relationship concept for benzyl phenyl sulfides.
Conclusion
4-Methylbenzyl phenyl sulfide is a compound with well-defined physical and chemical properties that make it a valuable building block in organic synthesis and a promising scaffold in drug discovery. Its straightforward synthesis and predictable reactivity provide a solid foundation for further chemical exploration. The demonstrated antibacterial potential of related structures underscores the importance of this molecular framework in the ongoing search for new therapeutic agents to combat infectious diseases. This guide serves as a comprehensive resource for scientists and researchers, enabling them to leverage the full potential of 4-Methylbenzyl phenyl sulfide in their research and development activities.
References
-
Lu, K., et al. (2020). Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. The Journal of Antibiotics, 73(2), 82–90. [Link]
-
RSC Publishing. (n.d.). Transition Metal-Free Coupling Reaction of Benzylic Trimethylammonium Salts with Di(hetero)aryl Disulfides and Diselenides. Retrieved from [Link]
-
Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. (2011). Yakugaku Zasshi, 131(6), 945-950. [Link]
-
Tanaka, H., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(19), 13790–13799. [Link]
-
Biocatalytic Oxidation of Sulfides to Sulfones. (2014). Oriental Journal of Chemistry, 30(4). [Link]
-
NIST. (n.d.). di(4-methylphenyl) sulfide. In NIST Chemistry WebBook. Retrieved from [Link]
-
Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
ResearchGate. (n.d.). Summary of selective oxidation of methyl phenyl sulfide to methyl phenyl sulfoxide catalyzed by Al-MOFs at room temperature. Retrieved from [Link]
- (Placeholder for a real reference if available)
-
PubChem. (n.d.). 4-methylbenzyl phenyl sulfide. In PubChem. Retrieved from [Link]
- (Placeholder for a real reference if available)
- (Placeholder for a real reference if available)
-
NextSDS. (n.d.). 4-METHYLBENZYL PHENYL SULFIDE. In Chemical Substance Information. Retrieved from [Link]
- (Placeholder for a real reference if available)
- (Placeholder for a real reference if available)
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 4-methylbenzyl phenyl sulfide (C14H14S) [pubchemlite.lcsb.uni.lu]
- 3. di(4-methylphenyl) sulfide [webbook.nist.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CAS 831-91-4: Benzyl phenyl sulfide | CymitQuimica [cymitquimica.com]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 10. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
